molecular formula C8H5ClN4O B3033736 2-(Azidomethyl)-6-chloro-1,3-benzoxazole CAS No. 1158199-79-1

2-(Azidomethyl)-6-chloro-1,3-benzoxazole

Cat. No.: B3033736
CAS No.: 1158199-79-1
M. Wt: 208.6 g/mol
InChI Key: WLKVUNUNCAIPFL-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-6-chloro-1,3-benzoxazole is an organic compound that belongs to the class of azides and benzoxazoles. This compound is characterized by the presence of an azidomethyl group and a chlorine atom attached to a benzoxazole ring. The azide group is known for its high reactivity, making this compound useful in various chemical reactions and applications.

Scientific Research Applications

2-(Azidomethyl)-6-chloro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in bioconjugation techniques due to the reactivity of the azide group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, azides are often used in bioorthogonal chemistry, where they can react with alkynes or phosphines in living systems without interfering with biological processes .

Safety and Hazards

Azides are generally considered to be explosive and should be handled with care. The safety data sheet of a similar compound, 2-(Azidomethyl)benzeneboronic acid pinacol ester, suggests that it may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

Azides are gaining interest in various fields such as material science and bioorthogonal chemistry due to their unique reactivity. Future research might explore the potential applications of “2-(Azidomethyl)-6-chloro-1,3-benzoxazole” in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-6-chloro-1,3-benzoxazole typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-1,3-benzoxazole.

    Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-chloro-1,3-benzoxazole with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-6-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used for the cycloaddition reactions.

    Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-1,3-benzoxazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-Chloro-1,3-benzoxazole: Lacks the azidomethyl group, limiting its use in cycloaddition and bioconjugation reactions.

    2-(Azidomethyl)-6-chloro-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of oxygen, which can alter its reactivity and applications.

Uniqueness

2-(Azidomethyl)-6-chloro-1,3-benzoxazole is unique due to the presence of both the azidomethyl group and the chlorine atom, which provide a combination of reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

2-(azidomethyl)-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-5-1-2-6-7(3-5)14-8(12-6)4-11-13-10/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKVUNUNCAIPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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